molecular formula C12H16O3 B7752037 4-(2,6-dimethylphenoxy)butanoic Acid CAS No. 853743-95-0

4-(2,6-dimethylphenoxy)butanoic Acid

Cat. No.: B7752037
CAS No.: 853743-95-0
M. Wt: 208.25 g/mol
InChI Key: LGFQFIRVICKGHO-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol It is a derivative of butanoic acid, featuring a phenoxy group substituted with two methyl groups at the 2 and 6 positions

Properties

IUPAC Name

4-(2,6-dimethylphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-5-3-6-10(2)12(9)15-8-4-7-11(13)14/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFQFIRVICKGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289435
Record name 4-(2,6-Dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853743-95-0
Record name 4-(2,6-Dimethylphenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853743-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6-Dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylphenoxy)butanoic acid typically involves the reaction of 2,6-dimethylphenol with butyric acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with a butyric acid derivative . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dimethylphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dichlorophenoxy)butanoic acid
  • 4-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid
  • 4-(2-Chlorophenoxy)butanoic acid
  • 4-(4-Ethylphenoxy)butanoic acid
  • 4-(2-Oxopiperidin-1-yl)butanoic acid
  • 4-(2,6-Dibromo-4-tert-butylphenoxy)butanoic acid
  • 4-(1,3-Dihydro-2H-isoindol-2-yl)butanoic acid hydrochloride
  • 4-(5-Chloro-2-methoxyphenyl)butanoic acid
  • 4-[4-(Chlorosulfonyl)-2-methylphenoxy]butanoic acid
  • 4-(2-Bromo-4-ethylphenoxy)butanoic acid

Uniqueness

4-(2,6-Dimethylphenoxy)butanoic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenoxybutanoic acids and can lead to different interactions with molecular targets and pathways .

Biological Activity

4-(2,6-Dimethylphenoxy)butanoic acid is a compound of interest due to its potential biological activities, particularly in the context of herbicidal properties and effects on various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

  • Chemical Name : this compound
  • Molecular Formula : C12_{12}H16_{16}O3_3
  • Molecular Weight : 208.257 g/mol

The compound exhibits biological activity primarily through its interaction with plant growth regulators and potential modulation of metabolic pathways. It is structurally related to auxins, which are critical in regulating plant growth and development.

Herbicidal Activity

This compound has been studied for its herbicidal properties. The activity is linked to its ability to mimic natural auxins, leading to uncontrolled growth in target plants. Kinetic studies have shown that the compound's effectiveness can vary based on structural modifications:

CompoundEC50 (μM)Relative Efficacy
This compound29.8 ± 2.9High
4-(2-chlorophenoxy)butanoic acid16.2 ± 3.8Moderate
4-Phenoxybutyric acid15.0 ± 0.5Low

These results indicate that structural features significantly influence the herbicidal potency of phenoxyalkanoic acids .

Cytotoxicity and Antitumor Activity

Research has indicated potential cytotoxic effects of phenoxyacetic acids, including derivatives like this compound, against various cancer cell lines. A study reported that certain derivatives exhibited notable antitumor activities in vivo:

  • B16 Melanoma Model : Significant increase in lifespan observed with treatment.
  • Mechanism : The proposed mechanism involves apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

  • Case Study on Herbicide Efficacy : A field study demonstrated that application of this compound resulted in a marked reduction in weed biomass compared to untreated controls. The study highlighted the compound's potential as a selective herbicide with minimal impact on non-target species.
  • Antitumor Activity Investigation : In a controlled laboratory setting, various concentrations of the compound were tested against B16 melanoma cells. Results showed a dose-dependent increase in cytotoxicity, suggesting that higher concentrations could effectively inhibit tumor growth.

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